molecular formula C11H11NO3 B12676153 (+-)-4-(Benzoyloxy)-2-pyrrolidinone CAS No. 88877-58-1

(+-)-4-(Benzoyloxy)-2-pyrrolidinone

Cat. No.: B12676153
CAS No.: 88877-58-1
M. Wt: 205.21 g/mol
InChI Key: ZGBMPGKGTDOIBF-UHFFFAOYSA-N
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Description

(±)-4-(Benzoyloxy)-2-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a benzoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-4-(Benzoyloxy)-2-pyrrolidinone can be achieved through several methods. One common approach involves the oxidative coupling of ketones with toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides good to excellent yields of the desired product. Another method involves the direct N–O bond formation via oxidation of amines with benzoyl peroxide .

Industrial Production Methods

Industrial production methods for (±)-4-(Benzoyloxy)-2-pyrrolidinone typically involve large-scale oxidative coupling reactions. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(±)-4-(Benzoyloxy)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, benzoyl peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzoyloxy-substituted products, while reduction reactions can yield alcohols or amines.

Scientific Research Applications

(±)-4-(Benzoyloxy)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (±)-4-(Benzoyloxy)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The benzoyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(±)-4-(Benzoyloxy)-2-pyrrolidinone can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific applications and reactivity.

Conclusion

(±)-4-(Benzoyloxy)-2-pyrrolidinone is a versatile compound with significant potential in various fields of scientific research. Its unique structural properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies and applications of this compound are likely to reveal even more of its potential benefits and uses.

Properties

CAS No.

88877-58-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) benzoate

InChI

InChI=1S/C11H11NO3/c13-10-6-9(7-12-10)15-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

ZGBMPGKGTDOIBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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